Defactinib (a new drug) blocks substances (proteins) in the body, called focal adhesionkinase. FAK inhibitors are drugs that can block these proteins.
Defactinib (orally bioavailable, small-molecule focal adhesive kinase [FAK] inhibitor) has potential antiangiogenic or antineoplastic effects.
Defactinib is being investigated as a treatment for Malignant Pleural Mesothelioma.
Focal adhesion-kinase (FAK), a nonreceptor tyrosinekinase, plays a crucial role in many oncogenic pathways. The maximum inhibition of FAK autophosphorylation is achieved at 10 uM. It is less effective against PYK2. Although it does not cause cytotoxicity, Defactinib restores taxane-resistant cell chemosensitivity to paclitaxel. It is orally available and can inhibit FAK.
Defactinib inhibits FAK. This could prevent integrin-mediated activation of many downstream signal transduction pathways, including PI3K/Akt and RAS/MEK/ERK. Thus, it may inhibit tumor cell migration, proliferation, survival, and angiogenesis. FAK, a signal transducer of integrins and a tyrosine-kinase, is usually activated through binding to integrins within the extracellular matrix (ECM). However, this may be increased or activated in certain tumor cell types.
Defactinib paclitaxel combined with HeyA8 cells decreases proliferation and promotes apoptosis. Defactinib (50mg/kg p.o. Enhances tumor growth inhibition using paclitaxel
A potent inhibitor of FAK. Prevents tumor spread and invasion; preferentially targets tumor stem cells in mouse xenograft models.
Defactinib falls under the category of protein kinase inhibitors, specifically targeting focal adhesion kinase. Its classification as an antineoplastic agent positions it within the broader category of cancer therapeutics aimed at inhibiting tumor growth and metastasis.
The synthesis of Defactinib involves several key steps and intermediates. The process begins with the preparation of a piperazine derivative, which replaces the lactam fragment found in its predecessor compound PF-562271. The synthesis utilizes various reagents and conditions to yield the final product.
Key Steps in Synthesis:
The synthesis process requires careful monitoring of reaction conditions such as temperature, time, and reagent concentrations to ensure high yields and purity of the final compound.
Defactinib has a complex molecular structure characterized by its unique arrangement of atoms. The chemical formula for Defactinib is , with a molar mass of approximately 510.50 g/mol .
The molecular structure can be visualized using software tools that provide three-dimensional models based on its chemical composition.
Defactinib undergoes various chemical reactions during its synthesis and therapeutic application. These reactions primarily involve:
These reactions are essential for constructing the intricate architecture of Defactinib and optimizing its interaction with biological targets.
Defactinib exerts its antitumor effects primarily through the inhibition of focal adhesion kinase signaling pathways. Focal adhesion kinase plays a pivotal role in cell adhesion, migration, and survival—processes that are often dysregulated in cancer cells.
Defactinib exhibits specific physical and chemical properties that influence its behavior as a therapeutic agent:
These properties are crucial for formulation development in pharmaceutical applications.
Defactinib's primary application lies in oncology, particularly for treating solid tumors characterized by high focal adhesion kinase activity. Clinical trials have explored its use in combination therapies for various cancers, including:
Defactinib represents a promising candidate in targeted cancer therapy, emphasizing the need for ongoing clinical evaluation to fully realize its therapeutic potential.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: